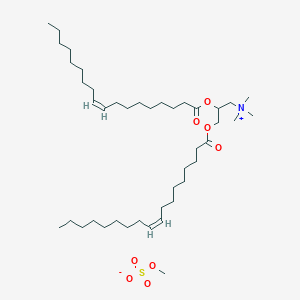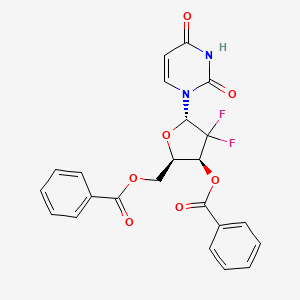
1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemically synthesized organic compounds that feature a complex arrangement of functional groups and heterocyclic components. These compounds are often explored for their potential in various applications, including medicinal chemistry and material science, due to their unique chemical and physical properties.
Synthesis Analysis
Synthetic approaches for compounds of this complexity typically involve multistep synthesis, starting from simpler building blocks. For example, the synthesis of pyrimidine derivatives often employs strategies such as condensation reactions, where nucleophilic addition followed by cyclization leads to the formation of the heterocyclic core (Gasparyan et al., 2016). The introduction of fluorine atoms and benzoyl groups would require selective reactions, such as halogenation and esterification, tailored to preserve the integrity of the sensitive functional groups while achieving the desired molecular architecture.
Wissenschaftliche Forschungsanwendungen
Synthesis and Modification
Synthesis of Nucleosides : Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, a related compound, has been used for the synthesis of amino- and azido-2′,5′-dideoxy nucleosides. These processes involve various silylation, condensation, and deprotection steps (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).
Preparation of Derivatives : Research on derivatives of similar compounds, such as 1-(2-deoxy-4-C-hydroxymethyl-α-L-threo-pentofuranosyl)uracil, includes the preparation of chloro and sulfanyl derivatives. These compounds were synthesized through reactions with hydrogen chloride and thioacetic acid (Hřebabecký, Balzarini, & Holý, 1997).
Nucleoside Derivatives for Chemotherapy : Nucleoside derivatives of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have been explored as potential chemotherapeutic agents, highlighting the importance of such compounds in medicinal chemistry (Nagarajan, Meltsner, & Delia, 1997).
Chemical Reactions and Properties
Functionalized Pyrimidines : Studies on functionalized 1H-pyrimidines derived from compounds like 4-benzoyl-5-phenylfuran-2,3-dione demonstrate the broad applicability of these compounds in synthesizing various heterocyclic structures (Altural et al., 1989).
Antiviral Nucleosides Synthesis : The synthesis of anti-HIV-active 2,3-dideoxy-2-fluoro-β-D-threo-pentofuranosyl nucleosides, utilizing similar compounds, indicates the potential application of these substances in creating antiviral drugs (Wysocki, Siddiqui, Barchi, Driscoll, & Marquez, 1991).
Crystal Structure Analysis : The study of 2'-deoxy-5-propynyluridine, a compound with a similar pyrimidine-2,4(1H,3H)-dione structure, provides insights into the crystalline states and molecular conformations of such compounds, which is crucial for understanding their chemical and physical properties (Budow, Eickmeier, Reuter, & Seela, 2009).
Antimicrobial Investigations : Research on pyrido[2,3-d]pyrimidines and their ribofuranosides, which share a structural resemblance, includes synthesis and antimicrobial studies, indicating potential applications in developing new antimicrobial agents (Kumar, Tiwari, & Yadav, 2007).
Eigenschaften
IUPAC Name |
[(2R,3S,5S)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O7/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)27-12-11-17(28)26-22(27)31/h1-12,16,18,21H,13H2,(H,26,28,31)/t16-,18+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSVRWFIIMWGLT-MMOPVJDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](C([C@H](O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652565 |
Source


|
| Record name | 1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143157-24-8 |
Source


|
| Record name | 1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




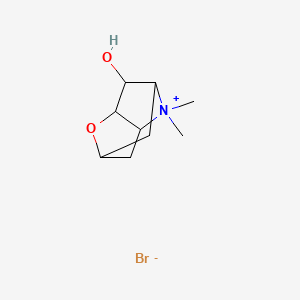
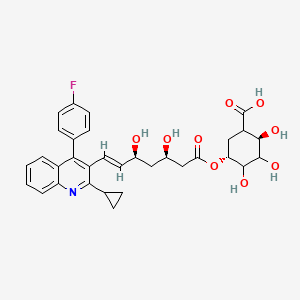
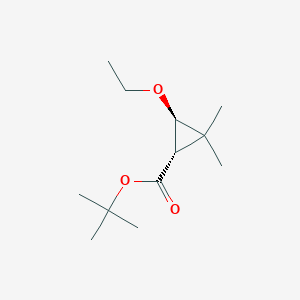
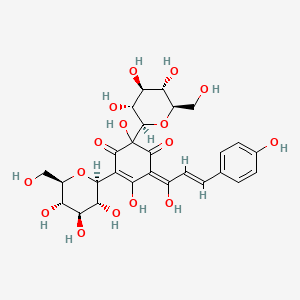
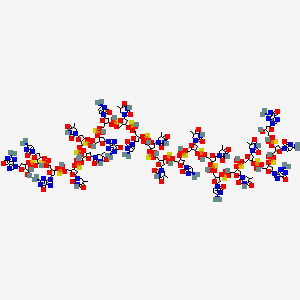
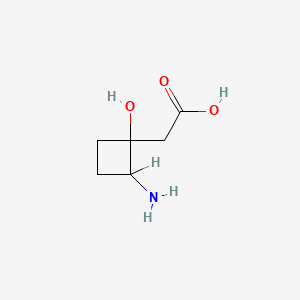
![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1146126.png)
